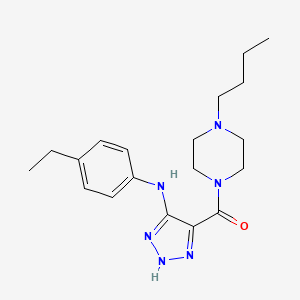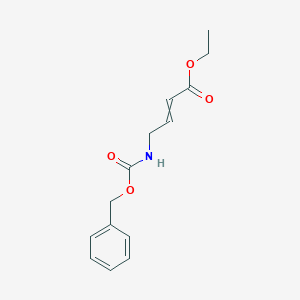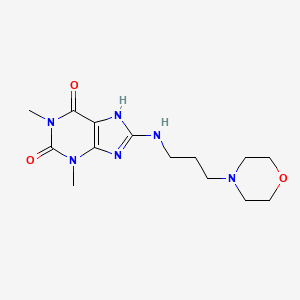![molecular formula C14H23N6O3S+ B14098144 Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-](/img/structure/B14098144.png)
Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- is a compound known for its involvement in various biochemical processes. It is a derivative of adenosine, where the 5’ position is modified with a (3-aminopropyl)methylsulfonio group. This compound is also referred to as decarboxylated S-adenosylmethionine sulfate salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- can be synthesized from L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase . The reaction involves the transfer of a methyl group from L-methionine to the adenosine molecule, forming the sulfonium ion.
Industrial Production Methods
Industrial production of this compound involves the optimization of microbial strains to enhance the expression and activity of methionine adenosyltransferase. Genetic modifications, such as overexpression in Pichia pastoris, Saccharomyces cerevisiae, and Escherichia coli, have been employed to improve yields . Additionally, bioprocess strategies like optimizing the feeding modes of methanol, glycerol, and L-methionine substrates have been implemented to increase production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- undergoes several types of reactions, including transmethylation, transsulfuration, and aminopropylation . These reactions are crucial for its role in various biochemical pathways.
Common Reagents and Conditions
The compound typically reacts with nucleophiles due to the presence of the sulfonium ion, which activates the attached carbons towards nucleophilic attack . Common reagents include methyl donors and nucleophiles that participate in the aforementioned reactions.
Major Products
The major products formed from these reactions include polyamines such as spermidine, spermine, and thermospermine . These polyamines are essential for cellular functions, including DNA stabilization and regulation of ion channels.
Applications De Recherche Scientifique
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- involves its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, and proteins, thereby regulating their function . The sulfonium ion in the compound activates the attached carbons towards nucleophilic attack, facilitating these methylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-adenosylmethionine (SAM): A precursor to adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy-, involved in similar biochemical processes.
S-adenosylhomocysteine (SAH): A product of SAM-dependent methylation reactions, which can inhibit methyltransferases.
S-adenosyl-3-methylthiopropylamine: Another derivative of SAM, involved in polyamine biosynthesis.
Uniqueness
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- is unique due to its specific role in the biosynthesis of polyamines and its ability to act as a methyl donor in various biochemical reactions. Its sulfonium ion structure provides a high group transfer potential, making it highly reactive and efficient in these processes .
Propriétés
IUPAC Name |
3-aminopropyl-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865048 |
Source


|
| Record name | (3-Aminopropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3-chloro-4-methoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14098065.png)

![7-Bromo-1-(3-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098076.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B14098078.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B14098079.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098080.png)

![6-[(1R,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B14098086.png)
![3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098091.png)
![4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl](/img/structure/B14098107.png)
![Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14098112.png)

![5-Benzyl-2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B14098130.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14098134.png)
